3-Fluoro-2-hydroxyphenylboronic acid

Boronic Acid Acidity Fluorine Substitution Effect Organoboron Chemistry

Source 3-Fluoro-2-hydroxyphenylboronic acid (CAS 259209-24-0) for superior Suzuki-Miyaura coupling performance. The ortho-hydroxy group intramolecularly hydrogen-bonds with boron (pKa ~7.6), suppressing boroxine formation and accelerating transmetalation, while the 3-fluoro substituent modulates ring electronics. This privileged motif is critical for kinase inhibitors, GPCR modulators, OLED materials, and benzoxaborole antifungals. Unlike generic phenylboronic acids, this compound ensures reproducible yields (70-85%) with electron-deficient partners. Available in research to bulk quantities.

Molecular Formula C6H6BFO3
Molecular Weight 155.92 g/mol
CAS No. 259209-24-0
Cat. No. B1342298
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluoro-2-hydroxyphenylboronic acid
CAS259209-24-0
Molecular FormulaC6H6BFO3
Molecular Weight155.92 g/mol
Structural Identifiers
SMILESB(C1=C(C(=CC=C1)F)O)(O)O
InChIInChI=1S/C6H6BFO3/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3,9-11H
InChIKeyUOYUUFBFEICSRZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Fluoro-2-hydroxyphenylboronic Acid (CAS 259209-24-0): Properties and Procurement Overview for Research Applications


3-Fluoro-2-hydroxyphenylboronic acid (CAS 259209-24-0) is an arylboronic acid characterized by a fluorine atom at the 3-position and a hydroxyl group at the 2-position of the phenyl ring . With a molecular formula of C6H6BFO3 and a molecular weight of 155.92 g/mol, this compound is a solid at ambient temperature, typically stored at 2-8°C, and exhibits predicted physical properties including a boiling point of 308.7±52.0 °C and a density of 1.42±0.1 g/cm³ . Its primary utility lies in serving as a boronic acid coupling partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the construction of fluorinated biaryl and heterobiaryl scaffolds relevant to medicinal chemistry and materials science [1].

Why 3-Fluoro-2-hydroxyphenylboronic Acid Cannot Be Casually Substituted by Unfluorinated or Non-Ortho-Hydroxy Analogs


Attempts to replace 3-fluoro-2-hydroxyphenylboronic acid with simpler arylboronic acids—such as unsubstituted phenylboronic acid, 3-fluorophenylboronic acid, or 2-hydroxyphenylboronic acid—are scientifically unsound due to pronounced differences in electronic character and intramolecular interactions. The presence of an ortho-hydroxy group adjacent to the boronic acid moiety can engage in intramolecular hydrogen bonding, which influences both the Lewis acidity of the boron center and the overall hydrolytic stability of the compound under reaction conditions [1]. Simultaneously, the electron-withdrawing fluorine substituent at the 3-position further modulates the electronic density of the aromatic ring, directly affecting the rate of transmetalation in Suzuki-Miyaura couplings and the resulting product distribution [2]. These combined effects mean that in-class substitution can lead to dramatically different reaction kinetics, reduced yields, or even complete failure to form the desired C–C bond, particularly when targeting sterically congested or electron-deficient biaryl systems [1][3].

Quantitative Comparative Data for 3-Fluoro-2-hydroxyphenylboronic Acid Against Closest Structural Analogs


Enhanced Lewis Acidity: pKa Reduction of ~1.0 Unit Compared to Non-Fluorinated 2-Hydroxyphenylboronic Acid

The introduction of a fluorine atom at the 3-position of 2-hydroxyphenylboronic acid significantly increases the Lewis acidity of the boronic acid group. The pKa of 3-fluoro-2-hydroxyphenylboronic acid is predicted to be 7.58±0.58 , which is approximately 1.03 units lower than that of the non-fluorinated comparator 2-hydroxyphenylboronic acid (predicted pKa 8.61±0.58) . This reduction in pKa, resulting from the electron-withdrawing inductive effect of the ortho-fluorine substituent, corresponds to an approximately 10-fold increase in acidity [1].

Boronic Acid Acidity Fluorine Substitution Effect Organoboron Chemistry

Intramolecular Hydrogen Bonding from Ortho-Hydroxy Group: Differentiating Factor from Simple 3-Fluorophenylboronic Acid

The ortho-hydroxy group in 3-fluoro-2-hydroxyphenylboronic acid enables intramolecular hydrogen bonding between the hydroxyl proton and one of the boronic acid oxygen atoms. This interaction is absent in 3-fluorophenylboronic acid (CAS 768-35-4), which lacks the ortho-hydroxy substituent. Spectroscopic and crystallographic studies on analogous ortho-hydroxy phenylboronic acids demonstrate that this hydrogen bonding stabilizes a specific trigonal planar geometry around the boron atom, with an O–H···O hydrogen bond distance typically in the range of 1.8-2.0 Å [1][2]. This pre-organization can lower the activation barrier for esterification with diols and influence the rate of transmetalation in cross-coupling reactions [1].

Intramolecular Hydrogen Bonding Boronic Acid Conformation Reactivity Modulation

Fluorine-Substituent Impact on Hydrolytic Stability: Position-Dependent Deboronation Rates in Fluorinated Phenylboronic Acids

The position of fluorine substitution on the phenyl ring critically influences the hydrolytic stability of boronic acids. In a comprehensive study of all mono- and difluoro-substituted phenylboronic acids (F1-F5), compounds bearing fluorine atoms at ortho positions exhibited accelerated protodeboronation rates compared to their meta- or para-substituted counterparts [1]. Specifically, the decomposition of ortho-fluorinated phenylboronic acids proceeded with rate constants up to 2-5 times higher at pH 7.4 and 25°C relative to the unsubstituted phenylboronic acid [1]. 3-Fluoro-2-hydroxyphenylboronic acid contains a fluorine atom at the 3-position (meta to the boronic acid group, but ortho to the hydroxyl group), placing it in an intermediate stability regime that must be explicitly managed during synthesis and storage [1][2].

Hydrolytic Stability Protodeboronation Fluorine Substituent Effects

Synthetic Utility in Fluorinated Biaryl Construction: Enabling Room-Temperature Suzuki Coupling with Challenging Substrates

Fluorinated arylboronic acids, particularly those with ortho-substituents, are notoriously prone to rapid protodeboronation under standard Suzuki-Miyaura conditions (aqueous base, elevated temperature). However, the use of specialized palladium precatalysts, such as those based on biarylphosphine ligands, enables the successful coupling of these challenging substrates at room temperature or 40°C, with reaction times as short as 2-6 hours and isolated yields exceeding 80% [1][2]. In contrast, analogous couplings employing non-fluorinated or non-ortho-substituted boronic acids under identical mild conditions typically afford yields of only 20-40% due to slower transmetalation rates [1]. This demonstrates that while 3-fluoro-2-hydroxyphenylboronic acid demands careful handling, it can be harnessed to construct highly functionalized biaryls that are inaccessible via conventional boronic acid partners.

Suzuki-Miyaura Coupling Fluorinated Biaryls Palladium Catalysis

Optimal Application Scenarios for 3-Fluoro-2-hydroxyphenylboronic Acid Based on Quantitative Performance Differentiation


Synthesis of Ortho-Hydroxy-Substituted Fluorinated Biaryls for Medicinal Chemistry

In drug discovery programs targeting kinase inhibitors, GPCR modulators, or antibacterial agents, the 3-fluoro-2-hydroxyphenyl motif is a privileged substructure known to enhance metabolic stability and binding affinity. 3-Fluoro-2-hydroxyphenylboronic acid serves as the direct coupling partner to install this motif via Suzuki-Miyaura cross-coupling. The ortho-hydroxy group can be retained throughout the sequence to enable late-stage diversification (e.g., alkylation, glycosylation) or to participate in intramolecular hydrogen bonding with a biological target [1]. The enhanced Lewis acidity (pKa ~7.6) ensures efficient transmetalation even with electron-deficient aryl halides, while the intramolecular hydrogen bonding helps suppress unwanted boroxine formation during reaction setup [2].

Construction of Fluorinated Building Blocks for Liquid Crystal and OLED Materials

Fluorinated biaryls and terphenyls are essential components in liquid crystal displays (LCDs) and organic light-emitting diode (OLED) materials due to their ability to modulate dipole moments, polarizability, and charge transport properties. 3-Fluoro-2-hydroxyphenylboronic acid enables the regioselective introduction of a fluorine atom adjacent to a free hydroxyl group, creating a handle for subsequent functionalization (e.g., esterification to tune mesomorphic behavior). The position-specific hydrolytic stability profile of this compound necessitates the use of anhydrous conditions and mild bases (e.g., K2CO3 in THF) to achieve coupling yields of 70-85% [3], but this synthetic investment is justified by the unique electronic properties of the resulting fluorinated π-conjugated systems.

Development of Boronic Acid-Based Chemosensors for Saccharide and Catecholamine Detection

Boronic acids are widely employed as recognition elements in fluorescent sensors for glucose, fructose, dopamine, and other diol-containing analytes. The presence of a fluorine substituent at the 3-position increases the acidity of the boronic acid group (pKa ~7.6 vs. ~8.6 for non-fluorinated analog), shifting the optimal binding pH closer to physiological conditions (pH 7.4) [1][2]. Additionally, the ortho-hydroxy group can act as an internal proton shuttle or participate in relay mechanisms that amplify the fluorescence response upon diol binding. Researchers designing next-generation continuous glucose monitoring (CGM) systems or point-of-care diagnostics should prioritize 3-fluoro-2-hydroxyphenylboronic acid over simpler phenylboronic acids to achieve higher sensitivity and faster response times under physiologically relevant conditions.

Preparation of Fluorinated Benzoxaborole Derivatives as Antifungal or Antibacterial Agents

Benzoxaboroles are a class of boron-containing heterocycles with potent biological activity, exemplified by the FDA-approved antifungal drug Tavaborole. 3-Fluoro-2-hydroxyphenylboronic acid can undergo intramolecular dehydration to form 7-fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole [1]. The presence of the 7-fluoro substituent is known to enhance antifungal potency by improving target binding (leucyl-tRNA synthetase inhibition) and altering physicochemical properties such as logP [3]. This compound therefore serves as a strategic intermediate for medicinal chemists exploring structure-activity relationships (SAR) around the benzoxaborole core, enabling the rapid synthesis of fluorinated analogs for biological evaluation.

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